molecular formula C5H7BrN4O2 B15275093 Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B15275093
M. Wt: 235.04 g/mol
InChI Key: OTYRHASBHQGJGL-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium hydroxide, thiourea, or ammonia can be used in the presence of a suitable solvent like ethanol or water.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of hydrogen derivatives.

    Substitution: Formation of hydroxyl, thiol, or amine derivatives.

Scientific Research Applications

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Agriculture: It can be used in the development of agrochemicals such as herbicides, fungicides, or insecticides.

    Materials Science: It can be used in the synthesis of advanced materials such as polymers, resins, or coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the bromine atom can enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Methyl 2-(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)acetate: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.

    Methyl 2-(3-amino-5-methyl-1H-1,2,4-triazol-1-yl)acetate: Contains a methyl group instead of bromine, which may alter its steric and electronic properties.

Uniqueness

The presence of the bromine atom in Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate makes it unique compared to its analogs. Bromine can enhance the compound’s reactivity and binding affinity towards specific targets, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic organic compound that has gained attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and applications in medicinal chemistry.

Compound Overview

This compound is characterized by the presence of a triazole ring, an amino group, and a methyl ester functional group. The bromine atom at the 5-position of the triazole ring enhances its reactivity and potential biological activity. Its structural uniqueness allows it to interact with various biological targets, making it a compound of interest in drug development and agrochemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Antifungal Activity

In antifungal studies, this compound demonstrated efficacy against several pathogenic fungi. The presence of the bromine atom is thought to enhance its antifungal potency by facilitating interactions with fungal cell membranes or enzymes.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways. Its ability to inhibit specific cancer-related enzymes positions it as a potential candidate for further development in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-amino-5-bromo-1H-1,2,4-triazole and methyl bromoacetate under basic conditions. This method allows for high yield and purity while adhering to green chemistry principles .

Structure-Activity Relationship (SAR)

The structure of this compound provides insights into its biological activity. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityRemarks
Bromine AtomEnhanced reactivityIncreases antimicrobial and antifungal potency
Amino GroupAnticancer activityFacilitates interactions with cancer-related enzymes
Methyl Ester GroupSolubilityImproves bioavailability in biological systems

Study on Antimicrobial Activity

A study conducted on various derivatives of triazole compounds revealed that this compound exhibited superior antimicrobial activity compared to structurally similar compounds lacking the amino or bromine groups. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of control compounds .

Evaluation of Anticancer Properties

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established anticancer agents such as doxorubicin .

Properties

Molecular Formula

C5H7BrN4O2

Molecular Weight

235.04 g/mol

IUPAC Name

methyl 2-(3-amino-5-bromo-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C5H7BrN4O2/c1-12-3(11)2-10-4(6)8-5(7)9-10/h2H2,1H3,(H2,7,9)

InChI Key

OTYRHASBHQGJGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NC(=N1)N)Br

Origin of Product

United States

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